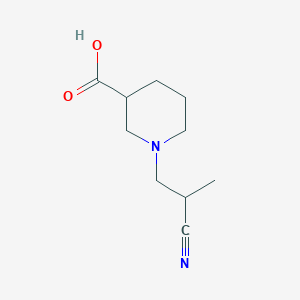

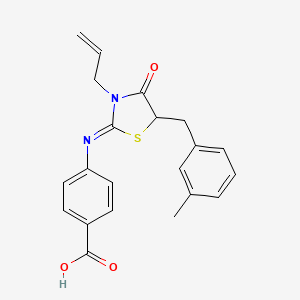

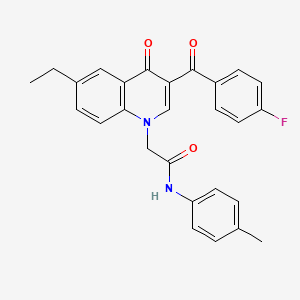

![molecular formula C9H11N5 B2480807 5-甲基-N-丙-2-烯基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 606136-08-7](/img/structure/B2480807.png)

5-甲基-N-丙-2-烯基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves multicomponent reactions or condensation processes under specific conditions. For instance, the synthesis of related triazolopyrimidine compounds has been achieved through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of catalytic acids (Komykhov et al., 2017). Another method reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, by condensing 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in supercritical carbon dioxide, showcasing an environmentally friendly approach (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives, including the arrangement of atoms and the spatial configuration, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by X-ray diffraction and various spectroscopic methods, providing insights into its geometric parameters and electronic properties (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidine compounds undergo a range of chemical reactions, including cyclization, condensation, and substitution, which are crucial for synthesizing diverse derivatives with varying properties. A study demonstrated the regioselective synthesis of triazolopyrimidine derivatives, highlighting the influence of reactants and conditions on the yield and selectivity of the reactions (Massari et al., 2017).

科学研究应用

抗菌活性

一个重要的应用领域是在抗菌研究领域,与所讨论的化学结构相关的1,2,4-三唑含有的混合物已经显示出对金黄色葡萄球菌具有潜力,金黄色葡萄球菌是医院内感染和社区获得性感染的主要原因。这些化合物以其抑制关键细菌酶如DNA旋转酶和拓扑异构酶的潜力而闻名,因此代表了对抗抗生素耐药菌株的新方法(Li & Zhang, 2021)。

光学传感和药用应用

与感兴趣的核心结构密切相关的嘧啶衍生物已经被用于合成光学传感器,因为它们能够形成配位键和氢键。这些化合物还展示了广泛的生物学和药用应用领域,突显了它们在传感技术和治疗干预中的多功能性和重要性(Jindal & Kaur, 2021)。

制药工业应用

在制药工业中,像“5-甲基-N-丙-2-烯基-[1,2,4]三唑[1,5-a]嘧啶-7-胺”这样的化合物被用作开发药物的关键前体。例如,吡喃嘧啶核心因其广泛的合成应用和生物利用度而备受关注,为创造各种治疗剂提供了基础(Parmar, Vala, & Patel, 2023)。

化学合成和工业应用

氨基-1,2,4-三唑的合成和反应,这些化合物与结构相似,对于生产农业产品、药物、染料和缓蚀剂至关重要。这种多功能性突显了这类化合物在各种工业应用中的潜力,促进了新材料和药物的开发(Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021)。

中枢神经系统(CNS)药物开发

类似于“5-甲基-N-丙-2-烯基-[1,2,4]三唑[1,5-a]嘧啶-7-胺”的结构的化合物正在探索其在中枢神经系统药物开发中的潜力。将氮和硫等杂原子引入杂环化合物已被证明能产生从抑郁治疗到抽搐控制的效果,展示了在CNS疾病中的治疗潜力(Saganuwan, 2017)。

作用机制

Target of Action

N-allyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450 enzymes . This interaction could potentially alter the function of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that these compounds may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that this compound could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQONTHOSAPEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

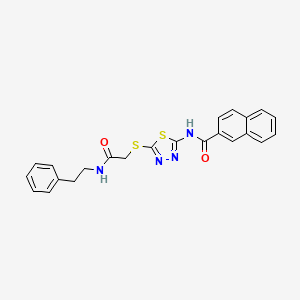

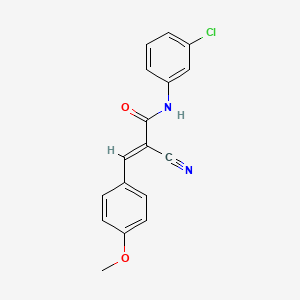

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)

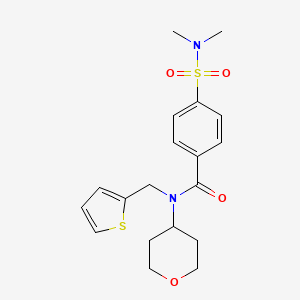

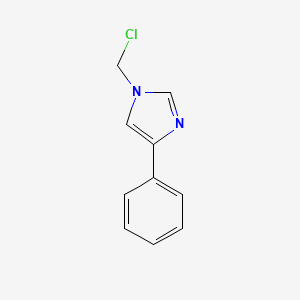

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

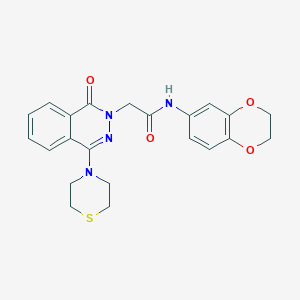

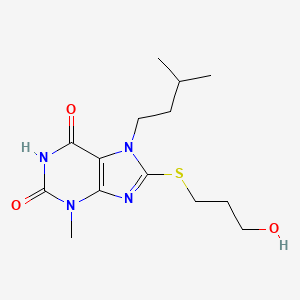

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)